Home > Products > Screening Compounds P98857 > Rosuvastatin Calcium Imp. L (EP) as Calcium Salt
Rosuvastatin Calcium Imp. L (EP) as Calcium Salt -

Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

Catalog Number: EVT-13666752
CAS Number:
Molecular Formula: C44H58CaF2N6O12S2
Molecular Weight: 1005.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rosuvastatin calcium is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to manage hyperlipidemia and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke. As a calcium salt, it enhances the stability and solubility of the active ingredient, rosuvastatin. This compound is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis by inhibiting the enzyme responsible for converting HMG-CoA to mevalonate.

Source and Classification

Rosuvastatin calcium is derived from rosuvastatin, which is synthesized through various chemical processes. The compound is classified under small molecules and has been approved for medical use due to its efficacy in lowering low-density lipoprotein cholesterol levels and triglycerides while increasing high-density lipoprotein cholesterol levels. It is recognized in several pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) .

Synthesis Analysis

Methods

The synthesis of rosuvastatin calcium involves several steps, typically initiated from simpler organic compounds. Various patents describe methods for producing this compound, focusing on optimizing yield and purity. A notable method includes the asymmetric reduction of borane to obtain a crude rosuvastatin ester, which can then be converted into rosuvastatin calcium through hydrolysis and crystallization processes .

Technical Details

  1. Starting Materials: The synthesis often starts with a pyrimidine derivative that undergoes multiple reactions including Wittig condensation and saponification.
  2. Purification: The crude product undergoes extraction to remove water-insoluble impurities, followed by crystallization to achieve a highly purified form of rosuvastatin calcium.
  3. Yield Optimization: Recent advancements have focused on improving the yield and purity of rosuvastatin calcium by refining reaction conditions and minimizing by-products .
Molecular Structure Analysis

Structure

The molecular formula of rosuvastatin calcium is C22H28CaF2N6O6S, with a molecular weight of approximately 480.63 g/mol. The compound features a complex structure that includes a pyrimidine ring, a heptenoic acid side chain, and a sulfonamide group.

Data

  • Chemical Structure: The structure can be represented as follows:
    Rosuvastatin Calcium (E)7[4(4fluorophenyl)6isopropyl]2[methyl(methylsulfonyl)amino]pyrimidyl5(3R,5S)3,5dihydroxy6heptenoiccalcium\text{Rosuvastatin Calcium }(E)-7-[4-(4-fluorophenyl)-6-isopropyl]-2-[methyl(methylsulfonyl)amino]pyrimidyl-5-(3R,5S)-3,5-dihydroxy-6-heptenoiccalcium
Chemical Reactions Analysis

Reactions

Rosuvastatin calcium undergoes various chemical reactions during its synthesis:

  1. Wittig Reaction: This reaction forms the double bond in the heptenoic acid side chain.
  2. Hydrolysis: Converts precursors into the final calcium salt form.
  3. Crystallization: Essential for purifying the product by removing impurities.

Technical Details

The reactions are typically conducted under controlled conditions to optimize yield and minimize unwanted side reactions. The purification process often involves recrystallization techniques that enhance the quality of the final product .

Mechanism of Action

Rosuvastatin acts primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway:

  1. Inhibition Process: By binding competitively to HMG-CoA reductase, rosuvastatin reduces the conversion of HMG-CoA to mevalonate.
  2. Lipid Metabolism: This inhibition leads to decreased hepatic cholesterol levels, which subsequently stimulates an increase in low-density lipoprotein receptors on liver cells.
  3. Outcome: Enhanced uptake of low-density lipoprotein from circulation results in lower plasma levels of low-density lipoprotein cholesterol and triglycerides .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rosuvastatin calcium typically appears as a white to off-white powder.
  • Solubility: It exhibits good solubility in aqueous solutions, which is beneficial for oral formulations.

Chemical Properties

  • Stability: The compound is stable under normal conditions but should be stored away from light and moisture.
  • pH Range: Optimal activity is observed at physiological pH levels.

Relevant data indicates that rosuvastatin calcium has a high affinity for hepatic uptake due to its unique structural characteristics .

Applications

Rosuvastatin calcium is utilized primarily in clinical settings for:

  • Management of Hyperlipidemia: It effectively lowers total cholesterol, low-density lipoprotein cholesterol, triglycerides, and increases high-density lipoprotein cholesterol levels.
  • Cardiovascular Risk Reduction: It is indicated for preventing major cardiovascular events in patients with elevated cardiovascular risk factors.
  • Research Applications: Ongoing studies explore its potential benefits beyond lipid-lowering effects, including anti-inflammatory properties .
Introduction to Rosuvastatin Calcium Imp. L in Pharmaceutical Context

Historical Development of Rosuvastatin Calcium and Associated Impurities

The synthesis of rosuvastatin calcium involves a multi-step linear process starting from intermediates like N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide. Key reactions include Wittig olefination, deprotection, and calcium salt formation. During deprotection (e.g., acetonide removal), acetone byproducts may react with intermediates, generating adduct impurities like Impurity A. In contrast, Impurity L forms via:

  • Incomplete ester hydrolysis during the final API synthesis
  • Photodegradation of rosuvastatin under UV/visible light
  • Epimerization at the C-6 position of the heptenoic acid chain [1] [2]

Early analytical screenings of rosuvastatin batches revealed up to 15+ impurities, with Impurity L consistently appearing at levels of 0.05–0.15%. Its structural elucidation identified it as 4-(4-fluorophenyl)-β,δ-dihydroxy-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidineheptanoic acid (C~22~H~30~FN~3~O~6~S), differing from the API in stereochemical configuration [5] [10]. The calcium salt form (CAS: 2414245-11-5) was later standardized to ensure consistent analytical reference material [9] [10].

Table 1: Key Impurities in Rosuvastatin Calcium Synthesis

ImpurityCAS NumberChemical DesignationOrigin
Impurity L1024064-70-7, 1347797-73-2, 1584149-35-8 to 1584149-37-04-(4-Fluorophenyl)-β,δ-dihydroxy-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidineheptanoic acid calcium saltStereochemical byproduct, photodegradant
Impurity A1714147-47-3Acetone adduct calcium saltDeprotection byproduct
Impurity D503610-43-3Rosuvastatin lactoneEsterification product

Regulatory Significance of Impurity Profiling in the European Pharmacopoeia (EP)

The EP mandates strict control of rosuvastatin impurities, assigning identification thresholds of 0.10% and qualification thresholds of 0.15% for unspecified impurities like Impurity L. These limits are enforced through:

  • Pharmacopoeial Monographs: Detailed in EP 10.0 (Rosuvastatin Tablets and Calcium API sections), requiring manufacturers to validate impurity levels using pharmacopeial reference standards [3] [9].
  • Analytical Criteria: Impurity L must be chromatographically resolved (R~s~ > 1.5) from structurally similar analogs (e.g., Impurity B diastereomers) during HPLC/UHPLC testing [7] [9].

The calcium salt form of Impurity L (CAS: 2414245-11-5) is included in the EP reference materials, ensuring harmonized testing across laboratories. Failure to control Impurity L may trigger non-compliance due to risks of:

  • Pharmacological Inactivity: Altered stereochemistry reduces HMG-CoA reductase inhibition.
  • Formulation Instability: Accelerated degradation under light or heat [3] [8].

Regulatory submissions must include forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) to demonstrate the robustness of analytical methods in detecting and quantifying Impurity L.

Role of Impurity L in Quality Control of Rosuvastatin Calcium Formulations

In pharmaceutical quality control (QC), Impurity L serves as a critical analytical marker for assessing synthesis consistency and storage stability. Its detection and quantification are integral to:

Synthesis Process Optimization

  • Crystallization Control: Impurity L forms during the final calcium salt crystallization if pH exceeds 7.0 or temperature fluctuates. Optimized conditions (pH 6.5–7.0, 20–25°C) suppress its formation to <0.05% [6] [8].
  • Reaction Monitoring: Real-time HPLC tracking of the ester hydrolysis step minimizes epimerization, reducing Impurity L yield [6].

Analytical Method Development

Validated UHPLC methods for Impurity L employ:

  • Stationary Phase: Acquity BEH C~18~ (100 mm × 2.1 mm, 1.7 µm)
  • Mobile Phase: Trifluoroacetic acid (0.025%)/methanol (55:45, v/v)
  • Detection: UV at 243 nmThis achieves baseline separation (R~s~ = 3.73) from photolytic degradants within 15 minutes [7] [9].

Table 2: Analytical Parameters for Impurity L Quantification

ParameterSpecificationAcceptance Criteria
Linearity Range0.05–0.5% relative to APIR² ≥ 0.995
Limit of Detection (LOD)0.015%S/N ≥ 3
Precision (RSD)0.10% concentration≤5.0%
Recovery0.05–0.15% spiked levels95–105%

Stability-Indicating Properties

Forced degradation studies confirm Impurity L increases by:

  • Photostress: 0.3% after 1.2 million lux hours
  • Oxidation: 0.1% under 3% H~2~O~2~Thus, monitoring Impurity L in long-term stability studies (25°C/60% RH) is essential to ensure shelf-life compliance [8] [9].

Properties

Product Name

Rosuvastatin Calcium Imp. L (EP) as Calcium Salt

IUPAC Name

calcium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C44H58CaF2N6O12S2

Molecular Weight

1005.2 g/mol

InChI

InChI=1S/2C22H30FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;;+2/p-2

InChI Key

OUMNOTHSODZWNZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.